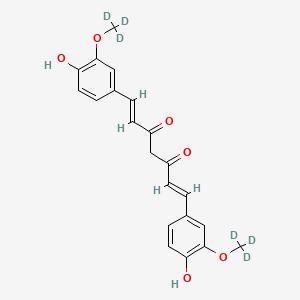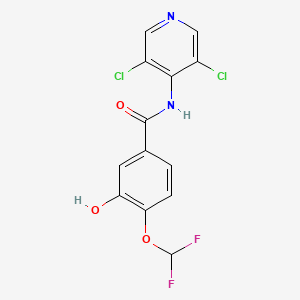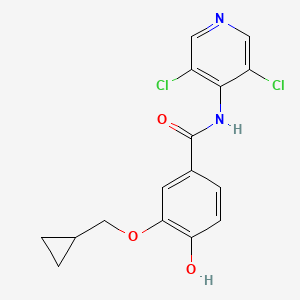
2-Methylbutyrylglycine-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutyrylglycine-d9 is a deuterium-labeled derivative of 2-Methylbutyrylglycine. This compound is primarily used in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyrylglycine-d9 involves the deuteration of 2-Methylbutyrylglycine. . The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The product is then purified through techniques such as crystallization or chromatography to meet the required specifications for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbutyrylglycine-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include deuterated carboxylic acids, alcohols, amines, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis or as standards in analytical studies .
Wissenschaftliche Forschungsanwendungen
2-Methylbutyrylglycine-d9 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methylbutyrylglycine-d9 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its metabolic fate using techniques such as mass spectrometry. The molecular targets and pathways involved include enzymes and transporters that interact with 2-Methylbutyrylglycine, facilitating its metabolism and excretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbutyrylglycine: The non-deuterated form of the compound, used in similar applications but without the benefits of deuterium labeling.
N-(2-Methylbutyryl)glycine: Another derivative with similar chemical properties and applications.
Uniqueness
2-Methylbutyrylglycine-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements. The presence of deuterium atoms also affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and metabolic research .
Eigenschaften
IUPAC Name |
2-[[2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/i1D3,2D3,3D2,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOACIBQKYRHBOW-APXHDBETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)NCC(=O)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B588263.png)

![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)



![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)

